Selective Zn(II), La(III), Tb(III), and L-Tyrosine Recognition: Direct Comparison with Isophthalic-Core Analog
The target compound (compound 2 in Łukasik et al. 2017) exhibits selective recognition of Zn(II), La(III), Tb(III), and L-tyrosine in DMSO and DMSO/water mixtures, whereas the directly compared isophthalic-core analog N,N′-bis(1,3,4-thiadiazol-2-yl)-1,3-benzenedicarboxamide (compound 1) shows a divergent binding profile [1]. The pyridine-2,6-dicarboxamide core of compound 2 provides an additional pyridyl nitrogen donor absent in the isophthalic analog, enabling a tridentate N3 binding pocket that drives the observed selectivity [1]. An Indicator Displacement Assay (IDA) using Alkali Blue 6B as the optical reporter was specifically demonstrated for colorimetric Zn(II) sensing with compound 2, whereas no analogous IDA system was reported for compound 1 [1].
| Evidence Dimension | Metal-ion and amino acid recognition selectivity |
|---|---|
| Target Compound Data | Selective recognition of Zn(II), La(III), Tb(III), and L-tyrosine in DMSO and DMSO/H₂O; functional IDA-based colorimetric Zn(II) sensing demonstrated [1] |
| Comparator Or Baseline | N,N′-bis(1,3,4-thiadiazol-2-yl)-1,3-benzenedicarboxamide (compound 1): different binding profile; no IDA system reported [1] |
| Quantified Difference | Qualitative selectivity divergence: pyridine-core receptor 2 recognizes four distinct guest types; isophthalic-core receptor 1 does not exhibit this multi-guest selectivity profile [1] |
| Conditions | DMSO and DMSO/water mixtures; UV-Vis and fluorescence titration methods; IDA system with Alkali Blue 6B [1] |
Why This Matters
The unique multi-guest selectivity profile (Zn, La, Tb, L-tyrosine) combined with a demonstrated colorimetric sensing platform makes this compound the ligand of choice for developing optical chemosensors targeting multiple analytes, a capability not replicated by the isophthalic-core analog.
- [1] Łukasik N, Luboch E, Chojnacki J, Wagner-Wysiecka E. 1,3,4-Thiadiazole-based diamides: Synthesis and complexation properties. Journal of Molecular Structure. 2017;1146:713-722. DOI: 10.1016/j.molstruc.2017.06.057. View Source
